molecular formula C13H11ClO B14704656 1-Chloro-3-(phenoxymethyl)benzene CAS No. 19962-20-0

1-Chloro-3-(phenoxymethyl)benzene

Cat. No.: B14704656
CAS No.: 19962-20-0
M. Wt: 218.68 g/mol
InChI Key: JRHGZRCOZPCVCJ-UHFFFAOYSA-N
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Description

1-Chloro-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11ClO It consists of a benzene ring substituted with a chlorine atom at the first position and a phenoxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(phenoxymethyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH2Cl} + \text{C6H5OH} \xrightarrow{\text{AlCl3}} \text{C6H5CH2OC6H5} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 1-Hydroxy-3-(phenoxymethyl)benzene.

    Oxidation: 1-Chloro-3-(phenoxymethyl)benzaldehyde or 1-Chloro-3-(phenoxymethyl)benzoic acid.

    Reduction: 1-Chloro-3-(hydroxymethyl)benzene.

Scientific Research Applications

1-Chloro-3-(phenoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of aromatic chlorides on biological systems.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(phenoxymethyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the phenoxymethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s properties and reactivity.

Comparison with Similar Compounds

  • 1-Chloro-2-(phenoxymethyl)benzene
  • 1-Chloro-4-(phenoxymethyl)benzene
  • 1-Bromo-3-(phenoxymethyl)benzene

Comparison: 1-Chloro-3-(phenoxymethyl)benzene is unique due to the position of the chlorine atom and the phenoxymethyl group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, the chlorine atom at the first position makes the compound more susceptible to nucleophilic substitution compared to its isomers.

Properties

CAS No.

19962-20-0

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-3-(phenoxymethyl)benzene

InChI

InChI=1S/C13H11ClO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

JRHGZRCOZPCVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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